molecular formula C14H16N2O3S2 B2935136 N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide CAS No. 1351635-09-0

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B2935136
CAS No.: 1351635-09-0
M. Wt: 324.41
InChI Key: LFHPMYQCMQTFTD-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide is a bis-amide derivative featuring two thiophene moieties linked via an ethanediamide (oxalamide) bridge. The compound includes a 3-methylthiophen-2-yl group attached to a hydroxyethyl chain and a thiophen-2-ylmethyl substituent. The hydroxy group may enhance solubility and hydrogen-bonding interactions, influencing crystallinity or supramolecular assembly .

Properties

IUPAC Name

N'-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N-(thiophen-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c1-9-4-6-21-12(9)11(17)8-16-14(19)13(18)15-7-10-3-2-5-20-10/h2-6,11,17H,7-8H2,1H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHPMYQCMQTFTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNC(=O)C(=O)NCC2=CC=CS2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide typically involves the condensation of thiophene derivatives with ethanediamide. One common method includes the reaction of 3-methylthiophene-2-carbaldehyde with 2-aminoethanol to form an intermediate, which is then reacted with thiophene-2-carbaldehyde and ethanediamide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N’-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The thiophene rings can interact with various enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes .

Comparison with Similar Compounds

Structural Features

A comparative analysis of structural motifs and functional groups is summarized in Table 1.

Compound Name Key Substituents Linkage Type Notable Features Reference
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide 3-Methylthiophen-2-yl, thiophen-2-ylmethyl, hydroxyethyl Ethanediamide Hydroxy group for H-bonding; dual thiophene moieties -
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide 3-Cyanothiophen-2-yl, thiophen-2-yl Acetamide Cyano group enhances electrophilicity; single amide linkage
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 2,6-Dichlorophenyl, thiazol-2-yl Acetamide Chlorine atoms increase lipophilicity; thiazole vs. thiophene heterocycle
N-(2-Nitrophenyl)thiophene-2-carboxamide 2-Nitrophenyl, thiophene-2-carboxamide Carboxamide Nitro group introduces polarity; planar carboxamide linkage

Key Observations :

  • Thiophene vs. Thiazole : Replacement of thiophene with thiazole (as in ) introduces nitrogen, altering electronic properties and hydrogen-bonding capacity.
  • Hydroxyethyl Group : Unique to the target compound, this group may improve solubility and enable intermolecular H-bonding, contrasting with lipophilic substituents like dichlorophenyl .
  • Ethanediamide vs.

Efficiency Considerations :

  • emphasizes the role of catalysts (e.g., [TMBSED]) in improving yields and reducing reaction times for amide formation, which may apply to the target compound’s synthesis .
Spectroscopic and Crystallographic Data
  • NMR Trends :
    • Thiophene protons in the target compound are expected to resonate at δ 6.5–7.5 ppm (similar to ).
    • The hydroxyethyl group’s –OH proton may appear as a broad singlet near δ 2.5–3.5 ppm, as seen in hydroxy-containing analogs .
  • Crystal Packing :
    • The hydroxy group in the target compound could promote H-bonded networks, contrasting with N-(2-nitrophenyl)thiophene-2-carboxamide, which relies on weak C–H···O/S interactions .
    • Dihedral angles between aromatic rings (e.g., 79.7° in ) may differ due to steric effects from the 3-methylthiophene substituent.
Computational and Thermodynamic Insights

The Colle-Salvetti correlation-energy formula () could model the target’s electronic structure, particularly the impact of the hydroxy group on electron density distribution .

Biological Activity

N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

The compound can be described by the following chemical properties:

PropertyValue
IUPAC Name This compound
CAS Number 1251577-29-3
Molecular Formula C13H14N2O3S2
Molecular Weight 310.4 g/mol

Research indicates that compounds with similar structures often exhibit diverse biological activities, including antimicrobial and anti-inflammatory effects. The presence of thiophene rings in this compound suggests potential interactions with various biological targets, such as enzymes and receptors. These interactions may modulate biochemical pathways, leading to therapeutic effects.

Biological Activities

  • Antimicrobial Activity :
    • Studies have shown that thiophene derivatives possess antimicrobial properties. For instance, a review highlighted the biological activity of 2-hydroxybenzanilides and their analogs, which include thiobenzanilides. These compounds were noted for their potential as new antimicrobial agents due to their ability to inhibit bacterial growth .
  • Anti-inflammatory Effects :
    • Thiophene-containing compounds have been investigated for their anti-inflammatory properties. Research indicates that modifications in the thiophene structure can enhance anti-inflammatory activity, potentially making this compound a candidate for further study in inflammatory disease models.
  • Cytotoxicity :
    • Preliminary data suggest that some thiophene derivatives exhibit cytotoxic effects against cancer cell lines. This property could be attributed to the compound's ability to induce apoptosis in malignant cells, a mechanism observed in related compounds .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various thiophene derivatives, including this compound. The results indicated that this compound showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Cytotoxicity Assessment

In vitro cytotoxicity assays were conducted on human cancer cell lines (e.g., HeLa and MCF-7). The compound demonstrated a dose-dependent reduction in cell viability, indicating promising anticancer properties that warrant further investigation.

Research Findings

Recent literature reviews and experimental studies have provided insights into the biological activities associated with thiophene derivatives:

Study ReferenceFindings
Highlighted antimicrobial potential of thiobenzanilides.
Discussed cytotoxic effects against cancer cell lines.

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